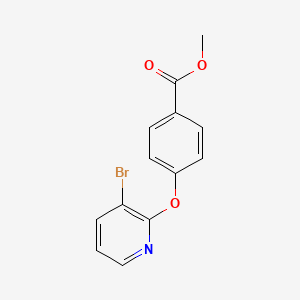

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate

Description

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate is a brominated aromatic ester featuring a benzoate core linked via an ether bridge to a 3-bromopyridine moiety. Its molecular formula is C₁₃H₁₀BrNO₃ (molecular weight: 316.13 g/mol). The compound’s structure combines a methyl benzoate group with a bromine-substituted pyridine ring, imparting unique electronic and steric properties.

Properties

IUPAC Name |

methyl 4-(3-bromopyridin-2-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-17-13(16)9-4-6-10(7-5-9)18-12-11(14)3-2-8-15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQFLYYHXJPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate serves as a synthetic intermediate in the development of pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors or receptor modulators. For instance, compounds derived from this structure have shown promise in targeting muscarinic acetylcholine receptors, which are implicated in cognitive disorders such as Alzheimer's disease .

Biological Applications

- Drug Development : The compound has been explored for its potential in developing drugs that modulate neurotransmitter systems. Its ability to act as a positive allosteric modulator (PAM) at muscarinic receptors highlights its relevance in treating cognitive deficits associated with neurodegenerative diseases .

- Research on G Protein-Coupled Receptors (GPCRs) : As GPCRs play crucial roles in various physiological processes, derivatives of this compound are being studied for their ability to influence receptor activity and signaling pathways .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine substituent allows for nucleophilic substitutions, facilitating the formation of new carbon-carbon bonds essential for constructing intricate organic frameworks.

Case Studies and Research Findings

- Positive Allosteric Modulation : A study demonstrated that derivatives of this compound exhibited enhanced binding affinity and cooperativity with acetylcholine at M1 mAChR. This suggests potential applications in treating conditions like schizophrenia and Alzheimer's disease by improving cholinergic signaling .

- Synthesis of Novel Compounds : Researchers have successfully synthesized new compounds based on this framework that show significant biological activity against specific targets, indicating that variations in the substituents can lead to diverse pharmacological profiles .

Mechanism of Action

The mechanism of action of Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridinyl group can enhance binding affinity and specificity towards certain biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to four key analogs (Table 1), highlighting substituent effects on properties and applications.

Table 1: Structural Comparison with Analogs

Key Observations:

In contrast, fluorine in the analog from increases polarity but reduces lipophilicity, favoring different pharmacokinetic profiles.

Heterocyclic Modifications: Replacement of pyridine with pyrimidine (e.g., pyriminobac-methyl) or 4-oxopyridinone () alters ring electronics. Pyrimidines offer additional hydrogen-bonding sites, while lactam structures (4-oxopyridinone) increase polarity.

Benzyloxy and phenoxy groups () contribute to steric bulk, affecting membrane permeability.

Table 2: Property Comparison

Key Findings:

- Bioactivity Diversity: While haloxyfop-methyl is a commercial herbicide, the target compound’s bromopyridine motif suggests utility in enzyme inhibition (e.g., ALS inhibitors). ’s 4-oxopyridinone derivatives exhibit antiproliferative activity, linked to their lactam structure.

Biological Activity

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a brominated pyridine group. The presence of the bromine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine moiety may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may also exhibit activity as a ligand for specific receptors, influencing cellular responses.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 15 |

These results indicate that this compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| HT-29 (Colon Cancer) | 22 |

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells, warranting further investigation into its mechanisms of action .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also exhibited synergy when combined with traditional antibiotics, enhancing their effectiveness .

- Case Study on Cancer Cell Lines : Another research project focused on the effects of this compound on various cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, suggesting a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.